2-amino-N-(6-methoxypyridin-3-yl)benzamide
Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It’s an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular formula of 2-amino-N-(6-methoxypyridin-3-yl)benzamide is C13H13N3O2 . The molecular weight is 243.26 g/mol .Scientific Research Applications
Pharmacological Properties and Clinical Use
Benzamide derivatives, such as metoclopramide, have been extensively studied for their pharmacological properties and clinical uses, particularly in facilitating or restoring gastrointestinal motility. Metoclopramide's mechanism of action involves enhancing acetylcholine release in the myenteric plexus, which is devoid of central depressant or antidopaminergic effects, making it favorable for treating various gastrointestinal disorders (Pinder et al., 2012).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), related to benzamide compounds, have shown significant potential in supramolecular chemistry, providing a versatile building block for applications ranging from nanotechnology to biomedical applications. Their simple structure and detailed understanding of their self-assembly behavior facilitate their utilization in creating one-dimensional, nanometer-sized structures stabilized by hydrogen bonding (Cantekin et al., 2012).
Antimicrobial Agents
Benzofuran derivatives, structurally related to benzamides, have been explored as antimicrobial agents. Their unique structural features and wide array of biological activities make them a privileged structure in drug discovery, especially for developing efficient antimicrobial candidates (Hiremathad et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-amino-N-(6-methoxypyridin-3-yl)benzamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
It is known to interact with its target, tyrosine-protein kinase abl1 . The interaction likely alters the function of the protein, leading to changes in the cellular processes it regulates .
Biochemical Pathways
Given its target, it may influence pathways related to cell growth and stress response .
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it may influence cell growth, differentiation, and stress response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions can affect stability .
properties
IUPAC Name |
2-amino-N-(6-methoxypyridin-3-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-7-6-9(8-15-12)16-13(17)10-4-2-3-5-11(10)14/h2-8H,14H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSOQMDKQXGSCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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